molecular formula C3H4Na2O7 B1596693 Sodium mesoxalate monohydrate CAS No. 31635-99-1

Sodium mesoxalate monohydrate

Cat. No.: B1596693
CAS No.: 31635-99-1
M. Wt: 198.04 g/mol
InChI Key: YVKFZMWPIRXXAT-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 2,2-dihydroxymalonate can be synthesized through the reaction of mesoxalic acid with sodium hydroxide. The reaction typically involves dissolving mesoxalic acid in water and gradually adding sodium hydroxide while maintaining a controlled temperature to ensure complete dissolution and reaction .

Industrial Production Methods: In industrial settings, the production of sodium 2,2-dihydroxymalonate follows similar principles but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Sodium 2,2-dihydroxymalonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of sodium 2,2-dihydroxymalonate involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for certain enzymes, facilitating biochemical reactions that are crucial for cellular metabolism. The compound’s hydroxyl groups and carboxylate ions play a significant role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Uniqueness: Sodium 2,2-dihydroxymalonate is unique due to the presence of both hydroxyl and carboxylate groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in various chemical reactions and applications .

Properties

CAS No.

31635-99-1

Molecular Formula

C3H4Na2O7

Molecular Weight

198.04 g/mol

IUPAC Name

disodium;2,2-dihydroxypropanedioate;hydrate

InChI

InChI=1S/C3H4O6.2Na.H2O/c4-1(5)3(8,9)2(6)7;;;/h8-9H,(H,4,5)(H,6,7);;;1H2/q;2*+1;/p-2

InChI Key

YVKFZMWPIRXXAT-UHFFFAOYSA-L

SMILES

C(=O)(C(C(=O)[O-])(O)O)[O-].[Na+].[Na+]

Canonical SMILES

C(=O)(C(C(=O)[O-])(O)O)[O-].O.[Na+].[Na+]

physical_description

White crystalline solid;  [Sigma-Aldrich MSDS]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium mesoxalate monohydrate
Reactant of Route 2
Sodium mesoxalate monohydrate
Reactant of Route 3
Sodium mesoxalate monohydrate
Reactant of Route 4
Sodium mesoxalate monohydrate
Reactant of Route 5
Sodium mesoxalate monohydrate
Reactant of Route 6
Sodium mesoxalate monohydrate

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